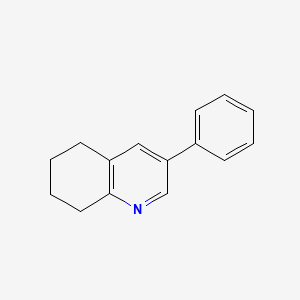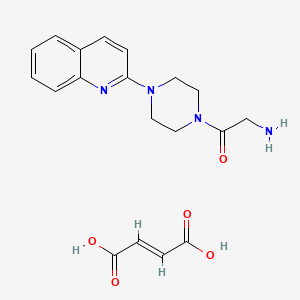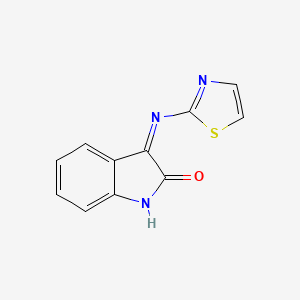
(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one is a heterocyclic compound that features both indole and thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one typically involves the condensation of an indole derivative with a thiazole derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative. Substitution reactions can result in various substituted indole or thiazole derivatives.
Aplicaciones Científicas De Investigación
(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one: Unique due to its specific combination of indole and thiazole rings.
Indole derivatives: Compounds containing the indole ring, known for their diverse biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, also known for their biological activities.
Uniqueness
This compound is unique because it combines the structural features of both indole and thiazole rings, which may confer distinct chemical and biological properties. This dual functionality can make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H7N3OS |
|---|---|
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
(3Z)-3-(1,3-thiazol-2-ylimino)-1H-indol-2-one |
InChI |
InChI=1S/C11H7N3OS/c15-10-9(14-11-12-5-6-16-11)7-3-1-2-4-8(7)13-10/h1-6H,(H,12,13,14,15) |
Clave InChI |
PNTKBLRMHBTOFR-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=N/C3=NC=CS3)/C(=O)N2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC3=NC=CS3)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
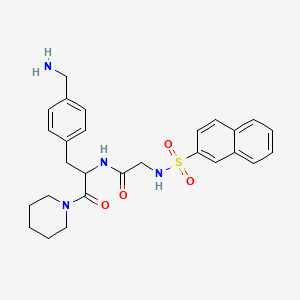
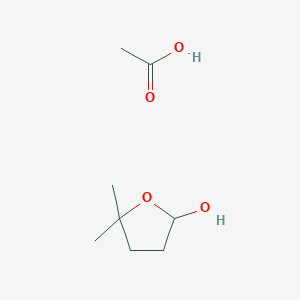
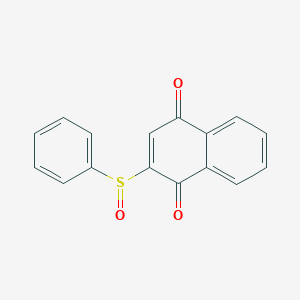
![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)

![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
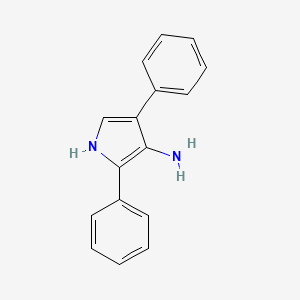

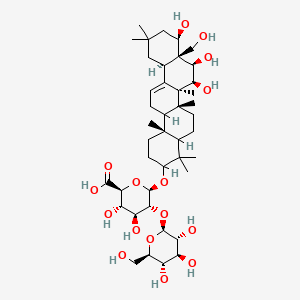
![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
